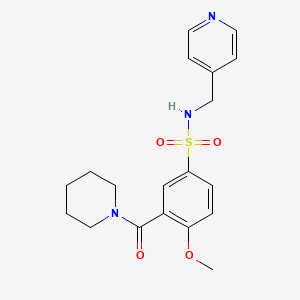![molecular formula C20H18N2O2 B5476228 3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5476228.png)
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core with a phenoxy group and a pyridinyl ethyl substituent, which contribute to its unique chemical properties and biological activities.
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit key functional proteins in bacterial cell division .
Biochemical Pathways
Similar compounds have been reported to exhibit anti-tubercular activity, suggesting potential effects on the biochemical pathways associated withMycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzamide core.
Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group is attached via a coupling reaction, often using reagents such as palladium catalysts to facilitate the formation of the carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
相似化合物的比较
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Shares a similar benzamide core but lacks the phenoxy group.
Phenoxy acetamide derivatives: Contain the phenoxy group but differ in the structure of the amide and pyridinyl substituents.
Uniqueness
3-phenoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the combination of its phenoxy, benzamide, and pyridinyl ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and potential therapeutic applications that may not be achievable with similar compounds.
属性
IUPAC Name |
3-phenoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(16-10-12-21-13-11-16)22-20(23)17-6-5-9-19(14-17)24-18-7-3-2-4-8-18/h2-15H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDMUHCELPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5476149.png)

![methyl 4-ethyl-5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5476151.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5476167.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5476173.png)
![N-(4-sec-butylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5476183.png)
![N-[2-(ethylthio)ethyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5476188.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5476213.png)
![2-amino-4-[4-(3-hydroxyprop-1-yn-1-yl)phenyl]-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5476221.png)
![3-(4-chlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5476234.png)
![3-[3-(2,3-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5476236.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5476238.png)

